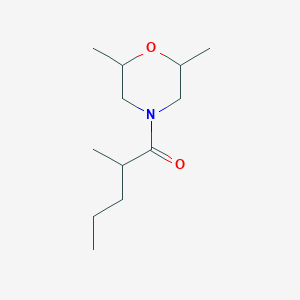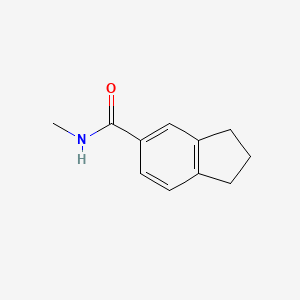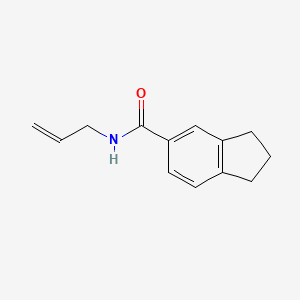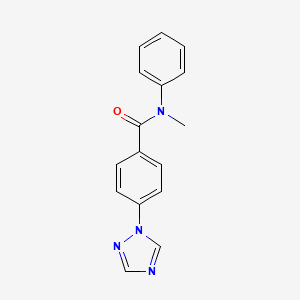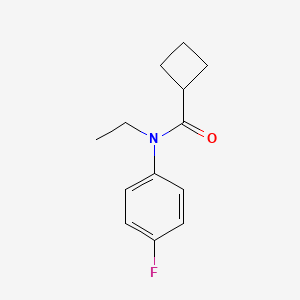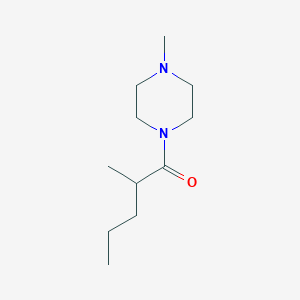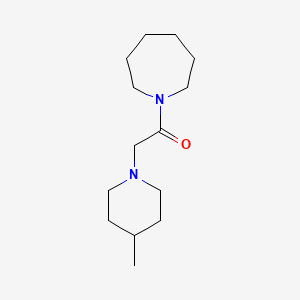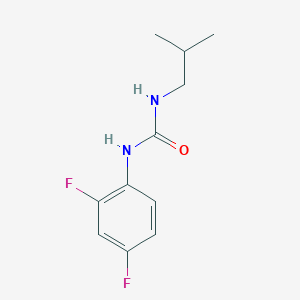
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential to treat various types of cancer, including lung, breast, and head and neck cancers.
Mécanisme D'action
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of EGFR autophosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. It has also been shown to induce apoptosis and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a useful tool for studying the role of EGFR in cancer development and progression, and has been used extensively in preclinical studies to evaluate the efficacy of other cancer therapies. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs, including the development of more potent and selective inhibitors of EGFR tyrosine kinase, the evaluation of combination therapies with other cancer drugs, and the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the development of novel drug delivery systems for (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs may enhance their efficacy and reduce their toxicity in vivo.
Méthodes De Synthèse
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloropyridine-2-carboxylic acid with 3,4-dihydro-2H-quinolin-1-one in the presence of a coupling agent, such as DCC or DIC. The resulting intermediate can then be treated with a suitable reagent, such as thionyl chloride, to form (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone.
Applications De Recherche Scientifique
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used in preclinical studies to evaluate the efficacy of other cancer therapies.
Propriétés
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRBCICJXJMKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

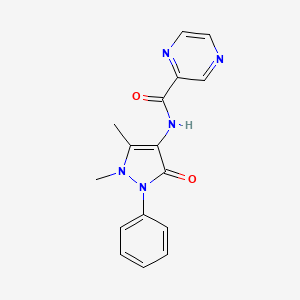
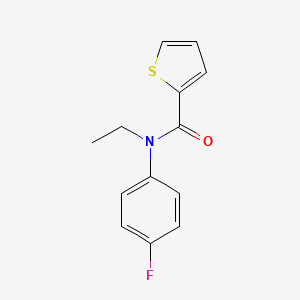
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
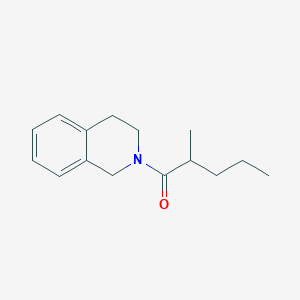
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
